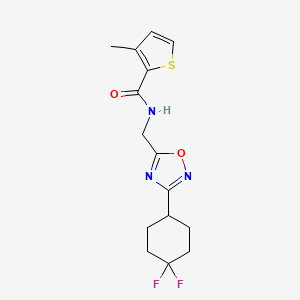![molecular formula C17H17BrClNO5S2 B2406072 N-{2-[(4-bromofenil)sulfonil]etil}-2-[(4-clorofenil)sulfonil]propanamida CAS No. 337923-67-8](/img/structure/B2406072.png)
N-{2-[(4-bromofenil)sulfonil]etil}-2-[(4-clorofenil)sulfonil]propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is a synthetic organic compound characterized by the presence of both bromine and chlorine atoms attached to phenyl rings, which are further connected to sulfonyl and propanamide groups
Aplicaciones Científicas De Investigación
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Mecanismo De Acción
Target of Action
It has been found to exhibit antimicrobial action against bacterial and fungal strains , suggesting that it may interact with proteins or enzymes essential for the growth and survival of these microorganisms.
Mode of Action
The exact mode of action of this compound is currently unknown. Its lipophilic character, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that it may penetrate the cell membrane of the microorganisms, disrupting their normal function.
Result of Action
The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that the compound’s action results in the inhibition of growth or killing of these microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The reaction of 4-bromobenzenesulfonyl chloride with ethylamine forms N-(2-bromoethyl)-4-bromobenzenesulfonamide.
Coupling Reaction: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-fluorophenyl)sulfonyl]propanamide
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-bromophenyl)sulfonyl]propanamide
Uniqueness
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO5S2/c1-12(27(24,25)16-8-4-14(19)5-9-16)17(21)20-10-11-26(22,23)15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMWJMQLLDEGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)


![1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one](/img/structure/B2406001.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)


![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide](/img/structure/B2406012.png)
